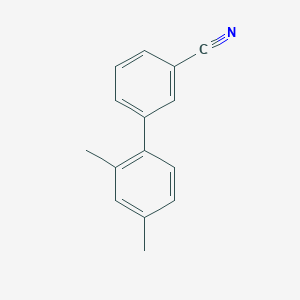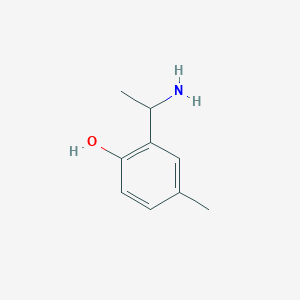
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring dichlorophenyl and trifluoromethyl groups, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst. This reaction proceeds under mild conditions, often at room temperature, and yields the desired chiral alcohol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products Formed
Oxidation: 2,4-dichlorophenyl trifluoromethyl ketone.
Reduction: 2,4-dichlorophenyl trifluoromethane.
Substitution: 2,4-dichlorophenyl trifluoromethyl chloride.
Applications De Recherche Scientifique
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with antifungal and antibacterial properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism by which (1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, leading to increased efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride .
- 2-(3,4-Dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide .
- 2,4-Dichlorophenyl isothiocyanate .
Uniqueness
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research and development, where these properties can enhance drug efficacy and bioavailability .
Propriétés
Formule moléculaire |
C8H5Cl2F3O |
|---|---|
Poids moléculaire |
245.02 g/mol |
Nom IUPAC |
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H/t7-/m0/s1 |
Clé InChI |
PVMHQZFWMAORFX-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)[C@@H](C(F)(F)F)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)



